molecular formula C9H15NO2 B125521 (S)-Tert-butyl but-3-YN-2-ylcarbamate CAS No. 118080-79-8

(S)-Tert-butyl but-3-YN-2-ylcarbamate

Cat. No. B125521
M. Wt: 169.22 g/mol
InChI Key: AMWSEGBTTPQUKW-ZETCQYMHSA-N
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Description

“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is a chemical compound. Its exact properties and applications could not be found in the available resources .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

Scientific Research Applications

Synthesis and Process Development

A study by Li et al. (2012) detailed a practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. The process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, achieving the target product with high purity and yield (Li et al., 2012).

Characterization Techniques

Aouine et al. (2016) focused on the structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work provides insights into the molecular structure and is important for understanding the chemical properties of related carbamate compounds (Aouine et al., 2016).

Hydrogen Bond Studies

Research by Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. The study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlights the molecular interactions and dipole moments, contributing to the understanding of molecular stacking and bonding (Baillargeon et al., 2014).

Crystal Structure and Analysis

Mestehdi et al. (2022) synthesized tert-butyl N-acetylcarbamate using a green method and performed a Hirshfeld surface analysis. This study provides detailed information on the molecular interactions within the crystal structure, highlighting the importance of H⋯H and O⋯H contacts in determining the crystal packing (Mestehdi et al., 2022).

Intermediate Synthesis for Natural Products

Tang et al. (2014) described the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, through a series of steps starting from L-Serine. The methodology showcases the compound's role in the synthesis of bioactive compounds with potential therapeutic applications (Tang et al., 2014).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed while handling it. The specific safety and hazards information for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .

Future Directions

The future directions of a chemical compound refer to its potential applications and research directions. The specific future directions for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

properties

IUPAC Name

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450791
Record name tert-Butyl (2S)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl but-3-YN-2-ylcarbamate

CAS RN

118080-79-8
Record name tert-Butyl (2S)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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